molecular formula C20H28O B3122020 2-Adamantyl-4-tert-butylphenol CAS No. 29912-44-5

2-Adamantyl-4-tert-butylphenol

Cat. No.: B3122020
CAS No.: 29912-44-5
M. Wt: 284.4 g/mol
InChI Key: ANLXUFMFSLQLSR-UHFFFAOYSA-N
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Description

Foundational Concepts of Adamantane (B196018) Chemistry in Organic Synthesis

Adamantane (C₁₀H₁₆) is a tricyclic hydrocarbon notable for its unique structure, which can be described as the fusion of three cyclohexane (B81311) rings in a strain-free, chair conformation. wikipedia.org This arrangement of carbon atoms mirrors that of a diamond crystal lattice, lending the molecule exceptional rigidity and high thermal stability, making it the most stable isomer of C₁₀H₁₆. wikipedia.org The name "adamantane" itself is derived from the Greek word for diamond, reflecting this structural similarity. wikipedia.org

Initially discovered in petroleum in 1933, the study of adamantane and its derivatives has since burgeoned into a significant field of chemistry. wikipedia.org While it can be isolated from petroleum fractions, the yields are minuscule. orgsyn.org Consequently, various synthetic routes have been developed. Early methods, such as the one developed by Prelog in 1941, were impractical due to very low yields. wikipedia.org More efficient methods were later devised, including rearrangement reactions of other C₁₀H₁₆ isomers using catalysts like aluminum chloride or superacids, which have significantly improved yields and made adamantane more accessible for research and application. wikipedia.orgorgsyn.org Its rigid, well-defined three-dimensional structure makes it an attractive building block, or "scaffold," in organic synthesis and medicinal chemistry, where it is used to impart specific spatial arrangements and lipophilicity to target molecules. Intramolecular free-radical reactions and reactions of adamantan-2-one have been employed to create substituted adamantane derivatives. rsc.orgrsc.org

Principles of Sterically Hindered Phenols in Molecular Design

Sterically hindered phenols are a class of phenolic compounds characterized by the presence of bulky alkyl groups, such as tert-butyl groups, at one or both ortho positions relative to the hydroxyl (-OH) group on the benzene (B151609) ring. vinatiorganics.com This structural feature is central to their primary function as antioxidants. vinatiorganics.comnih.gov The bulky substituents physically obstruct the hydroxyl group, which modifies its chemical reactivity. vinatiorganics.com

The principal mechanism by which hindered phenols act as antioxidants is by scavenging free radicals. vinatiorganics.com They donate the hydrogen atom from their phenolic hydroxyl group to a reactive free radical, neutralizing it and terminating the oxidative chain reactions that lead to the degradation of materials like plastics, lubricants, and adhesives. vinatiorganics.commdpi.comphantomplastics.com The resulting phenoxyl radical is stabilized by two factors: resonance delocalization of the unpaired electron across the aromatic ring and the steric hindrance provided by the ortho-substituents, which prevents it from undergoing further unwanted reactions. phantomplastics.com The design of these molecules, including the number and position of the bulky groups, is crucial for tuning their antioxidant efficacy, thermal stability, and solubility for specific applications. vinatiorganics.comnih.gov

Structural Rationale for 2-Adamantyl-4-tert-butylphenol: Synergistic Steric Effects

The design of this compound is a deliberate exercise in molecular architecture, aiming to harness the combined steric attributes of both the adamantyl and tert-butyl groups. The rationale is to create a phenol (B47542) with enhanced steric shielding of the reactive hydroxyl group and the phenolic ring. The tert-butyl group at the para-position (position 4) and the exceptionally bulky adamantyl group at the ortho-position (position 2) create a highly crowded environment.

This strategic placement is intended to produce synergistic effects. While a single ortho-substituent provides significant hindrance, the incorporation of the three-dimensional, cage-like adamantyl group introduces a level of steric bulk far exceeding that of a simple tert-butyl group. This enhanced shielding is hypothesized to further stabilize the resulting phenoxyl radical formed during antioxidant activity, potentially increasing its efficiency and longevity as a radical scavenger. The combination of these two different bulky groups allows for fine-tuning of the molecule's properties, including its solubility and compatibility with various polymer matrices or hydrocarbon-based systems. researchgate.net

The presence of the large adamantyl and tert-butyl substituents has a profound impact on the molecular conformation and reactivity of the phenol. The adamantyl group, being significantly larger and more rigid than the tert-butyl group, imposes major spatial constraints. This steric crowding influences the bond angles and lengths around the phenolic ring and restricts the rotational freedom of the substituents.

This constrained conformation directly affects the molecule's reactivity. The primary effect is the pronounced steric shielding of the phenolic hydroxyl group. This makes the hydroxyl proton less accessible to other molecules, which can modulate its acidity and reactivity in various chemical transformations. In the context of its application in catalysis, for instance, titanium complexes derived from this compound have been synthesized. researchgate.net Research has shown that the bulky adamantyl substituent at the ortho-position of the phenoxy group significantly influences the molecular weight and microstructure of polymers produced when these complexes are used as catalysts for olefin polymerization. researchgate.net This demonstrates that the steric bulk is not just a passive shield but an active determinant of the molecule's chemical behavior in complex reaction environments.

Overview of Key Research Trajectories in this compound Chemistry

Research involving this compound has primarily focused on its synthesis and application in catalysis. The synthesis involves the alkylation of 4-tert-butylphenol (B1678320) with an adamantyl source. The resulting compound serves as a valuable ligand in coordination chemistry.

A significant research trajectory has been the development of metal complexes for polymerization catalysis. For example, titanium (IV) complexes stabilized by ligands derived from this compound have been synthesized and investigated for their catalytic activity in olefin polymerization. researchgate.net These studies have found that such catalysts can exhibit high activity for processes like ethylene (B1197577)/1-hexene (B165129) copolymerization. researchgate.net The bulky nature of the adamantyl group plays a critical role in controlling the properties of the resulting polymers. researchgate.net This line of research highlights the utility of this compound in creating sophisticated catalytic systems for producing polymers with specific, desirable characteristics.

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 29912-44-5
Molecular Formula C₂₀H₂₈O angenechemical.com

| Molecular Weight | 284.44 g/mol angenechemical.com |

Table 2: List of Compounds Mentioned

Compound Name Chemical Formula
This compound C₂₀H₂₈O
Adamantane C₁₀H₁₆
4-tert-Butylphenol C₁₀H₁₄O
2,4-Di-tert-butylphenol (B135424) C₁₄H₂₂O
2-Adamantyl-4-methylphenol C₁₇H₂₂O
Butylated Hydroxytoluene (BHT) C₁₅H₂₄O
Butylated Hydroxyanisole (BHA) C₁₁H₁₆O₂
Tetrakis[methylene(3,5-di-tert-butyl-4-hydroxyphenyl)] methane C₇₃H₁₀₈O₄
Phenol C₆H₆O
Isobutylene C₄H₈
Titanium (IV) Ti⁴⁺
Ethylene C₂H₄

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-adamantyl)-4-tert-butylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O/c1-19(2,3)16-4-5-18(21)17(9-16)20-10-13-6-14(11-20)8-15(7-13)12-20/h4-5,9,13-15,21H,6-8,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLXUFMFSLQLSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Adamantyl 4 Tert Butylphenol and Its Structural Analogues

Direct Adamantylation of Phenolic Substrates

The introduction of the bulky adamantyl group onto a phenolic ring is a cornerstone of synthesizing these target compounds. Various methods have been developed to achieve this transformation, each with its own set of advantages and catalytic systems.

Catalytic Adamantylation using Solid Acid Catalysts (e.g., Ion-Exchange Sulfonic Acid Resins)

A clean and efficient method for the synthesis of 2-adamantylphenol derivatives involves the adamantylation of substituted phenols with adamantanols catalyzed by commercially available and recyclable ion-exchange sulfonic acid resins. nih.govnih.gov This approach is particularly noteworthy for its environmentally friendly profile. The reaction typically utilizes a macroporous sulfonic acid cation-exchange resin, such as Amberlite 200 (H+ form), in a suitable solvent like acetic acid. beilstein-journals.org

One of the significant advantages of this method is the straightforward work-up procedure. The sole byproduct of the adamantylation reaction is water, which can be conveniently converted into the solvent acetic acid by adding a slight excess of acetic anhydride. nih.govnih.gov This makes the process nearly waste-free, except for the regeneration of the ion-exchange resin. nih.govnih.gov The resin catalyst can be easily recovered by filtration and reused multiple times without a significant drop in its catalytic activity. nih.govnih.gov

Acetic acid has been identified as the optimal solvent for this reaction, as it facilitates high yields in shorter reaction times and allows for the direct reuse of the recovered resin catalyst. beilstein-journals.org The reaction conditions, such as temperature and catalyst loading, can be optimized to achieve high yields and selectivities for the desired mono-adamantylated products. researchgate.net For instance, the reaction of p-cresol (B1678582) with 1-adamantanol (B105290) using a sulfonic acid resin catalyst can produce 2-(1-adamantyl)-4-methylphenol. sigmaaldrich.com

Table 1: Ion-Exchange-Resin-Catalyzed Adamantylation of Various Phenols with 1-Adamantanol

Phenol (B47542) Derivative Product Yield (%)
4-Chlorophenol 2-(1-Adamantyl)-4-chlorophenol 95
p-Cresol 2-(1-Adamantyl)-4-methylphenol 96
m-Cresol 2-(1-Adamantyl)-5-methylphenol 92

Data compiled from research on sulfonic acid resin catalyzed adamantylation. beilstein-journals.orgresearchgate.net

Transition Metal-Catalyzed Adamantylation (e.g., Cu(I) Salts)

While less common for direct adamantylation of phenols compared to acid catalysis, transition metal catalysis is a powerful tool in C-H functionalization. rsc.org Research has shown that metal complex catalysts containing Mo, Cr, W, Cu, and Co can be used for the synthesis of aryladamantanes from 1-bromoadamantane (B121549) and aromatic compounds. researchgate.net Specifically, tetracopper(I) complexes have been noted for their potential in large-scale applications due to the possibility of low catalyst loading. researchgate.net While direct examples for 2-adamantyl-4-tert-butylphenol are not prevalent, the broader context of transition-metal-catalyzed C-H functionalization suggests potential for future developments in this area. rsc.org

Utilization of Adamantanols as Adamantylating Agents

Adamantanols are frequently employed as the adamantylating agent in the acid-catalyzed Friedel-Crafts alkylation of phenols. nih.gov Compared to using haloadamantanes, alkylation with adamantanols in the presence of mineral acids like concentrated H2SO4 can proceed under milder conditions and often results in higher selectivities. nih.govbeilstein-journals.org However, the use of strong mineral acids necessitates extensive aqueous work-up to neutralize and remove the acid, generating significant waste. nih.govbeilstein-journals.org

To circumvent this, greener approaches using solid acid catalysts with adamantanols have been developed. nih.govnih.gov For example, 1-adamantanol can be effectively reacted with various substituted phenols in the presence of an ion-exchange sulfonic acid resin to yield the corresponding 2-adamantylphenols. researchgate.net The reaction of 3-hydroxy-1-adamantanecarboxylic acid with 4-bromophenol (B116583) has also been shown to produce the desired adamantylated product in good yield, indicating that the presence of other functional groups on the adamantanol does not significantly hinder the reaction. nih.gov

Mechanistic Investigations of Adamantylation Processes

The adamantylation of phenols is understood to proceed via a Friedel-Crafts alkylation mechanism. In the presence of a strong acid catalyst, the adamantanol is protonated, followed by the loss of a water molecule to form a stable adamantyl cation. This electrophilic cation then attacks the electron-rich phenol ring. The regioselectivity of the reaction, favoring the ortho position to the hydroxyl group, is influenced by the directing effect of the hydroxyl group and steric factors.

Studies on the adamantylation of diphenyl oxide and phenol with 1-chloro(bromo)adamantanes have shown that the use of sulfonated cation-exchange resins as catalysts can lead to high selectivity. researchgate.net In contrast, using aluminum halides or HBr as catalysts results in a mixture of all possible isomers and adamantane (B196018), highlighting the importance of catalyst choice in controlling the reaction outcome. researchgate.net The isomerization of (1-adamantyl)- and (2-adamantyl)diphenyl oxides has also been studied, providing insights into the positional and structural "bridge-bridgehead" isomerization that can occur under certain conditions. researchgate.net

Introduction of tert-Butyl Groups onto Phenolic Systems

The tert-butyl group at the para-position of the phenolic ring in the target compound is typically introduced through Friedel-Crafts alkylation.

Alkylation Reactions Facilitated by Synergistic Brønsted/Lewis Acid Catalysis

A novel and efficient method for the tert-butylation of phenols involves the use of a synergistic Brønsted/Lewis acid catalytic system. escholarship.orgnih.gov This dual catalysis approach has been shown to exhibit significantly enhanced reactivity. escholarship.org For instance, the treatment of phenolic substrates with di-tert-butyl peroxide in the presence of a Lewis acid like iron(III) chloride (FeCl3) and a Brønsted acid such as trifluoroacetic acid or hydrochloric acid leads to site-selective C-C bond formation. escholarship.org

This methodology allows for the tert-butylation of phenols under relatively mild conditions. escholarship.org For example, 4-tert-butylphenol (B1678320) can be further alkylated to yield 2,4-di-tert-butylphenol (B135424). escholarship.org The synergy between the Brønsted and Lewis acids is crucial; DFT calculations have indicated that the Lewis acid enhances the acidity of the Brønsted acid, leading to the observed increase in reactivity. escholarship.orgrsc.org This approach represents a green and efficient route for synthesizing quaternary carbon centers using readily available reagents and catalysts. nih.gov

Table 2: Synergistic Brønsted/Lewis Acid Catalyzed tert-Butylation of Phenols

Phenolic Substrate Product Yield (%)
4-tert-Butylphenol 2,4-Di-tert-butylphenol 73
3-Ethylphenol 5-Ethyl-2,4-di-tert-butylphenol 58
3-tert-Butylphenol 2,5-Di-tert-butylphenol 92

Data represents isolated yields under specific reaction conditions. escholarship.org

Oxidative Coupling Routes in the Synthesis of Substituted Phenols

The synthesis of substituted phenols and their derivatives, such as biphenols and polyphenols, is frequently achieved through oxidative coupling reactions. This methodology relies on the oxidation of phenol precursors to generate phenoxy radicals, which then couple to form new carbon-carbon or carbon-oxygen bonds. A variety of oxidizing agents and catalytic systems have been developed to promote this transformation, offering pathways to both symmetrical and unsymmetrical products.

Commonly employed reagents for the oxidative dimerization of phenols include iron(III) chloride (FeCl₃) and potassium ferricyanide (B76249) (K₃[Fe(CN)₆]). jraic.com These one-electron oxidants are effective, inexpensive, and suitable for large-scale synthesis, often providing high yields of the desired biphenyldiols. jraic.com For instance, the oxidative coupling of 2,4-disubstituted phenols using these reagents proceeds selectively at the less sterically hindered position 6 of the benzene (B151609) ring. jraic.com

For the synthesis of unsymmetrical biphenols, methods have been developed to control the cross-coupling between two different phenol compounds. One such efficient method involves using potassium persulfate (K₂S₂O₈) in trifluoroacetic acid (CF₃COOH) at ambient temperature. acs.org This system facilitates the coupling of the ortho C-H bond of two distinct phenols. The addition of a phase-transfer catalyst like Bu₄N⁺·HSO₃⁻ can help suppress the undesired homocoupling of the starting materials. acs.org The reaction mechanism is believed to involve a sulfate (B86663) anion radical (SO₄⁻•), which acts as a potent oxidant. acs.org

Modern advancements in this field include the use of photocatalysts. A notable example is the use of titanium dioxide (TiO₂), an inexpensive and recyclable heterogeneous photocatalyst, which can induce oxidative coupling of phenols using visible light and air as the oxidant. nih.gov This method is particularly significant as it offers a more environmentally benign approach compared to traditional methods that rely on stoichiometric chemical oxidants. However, controlling selectivity can be challenging, especially with monosubstituted phenols that have two equivalent ortho-positions, which may lead to polymerization. nih.gov

The choice of solvent can also play a critical role in determining the reaction outcome. In certain oxidative coupling reactions using K₂S₂O₈, switching the solvent from CF₃COOH to a 1:1 mixture of water and acetonitrile (B52724) (CH₃CN) at an elevated temperature can selectively yield quinones instead of biphenols. rsc.org

Table 1: Examples of Oxidative Coupling Reactions for Phenol Derivatives

Oxidant/Catalyst SystemSubstrate(s)Product TypeKey FeaturesReference
K₂S₂O₈ / Bu₄N⁺·HSO₃⁻ in CF₃COOHTwo different substituted phenolsUnsymmetrical BiphenolsEfficient cross-coupling at ambient conditions; homocoupling is controlled. acs.org acs.org
FeCl₃·6H₂O or K₃[Fe(CN)₆]2,4-Disubstituted phenolsSymmetrical 2,2'-BiphenyldiolsInexpensive, widely used reagents suitable for large-scale synthesis. jraic.com jraic.com
TiO₂ (heterogeneous photocatalyst)Mono-substituted phenolsSymmetrical Dimers and TrimersUses visible light and air; catalyst is recyclable. nih.gov nih.gov
K₂S₂O₈ in H₂O/CH₃CNPhenols or NaphtholsSubstituted QuinonesSolvent system controls selectivity towards quinone formation instead of biphenols. rsc.org rsc.org
Horseradish Peroxidase (HRP) / H₂O₂4-tert-butylphenol and 4-ferrocenylphenolCopolymersEnzymatic polymerization offers high yields and regioselectivity. beilstein-journals.org beilstein-journals.org

Multi-Step Synthesis and Convergent Approaches to Complex Adamantyl-Phenol Derivatives

The construction of complex molecules such as highly substituted adamantyl-phenol derivatives often requires sophisticated synthetic strategies. These can be broadly categorized as linear multi-step syntheses or more advanced convergent approaches.

Table 2: Representative Multi-Step Synthesis of a 2-(1-Adamantyl)-4-substituted Phenol

StepReactionReactantsCatalyst/ReagentProductReference
1Friedel-Crafts Adamantylation4-Bromophenol, 1-AdamantanolIon-exchange sulfonic acid resin2-(1-Adamantyl)-4-bromophenol nih.govnih.gov
2Further Functionalization (Example)2-(1-Adamantyl)-4-bromophenolVaries based on desired final product (e.g., coupling partners for Suzuki reaction)More complex adamantyl-phenol derivative nih.govnih.gov

While specific examples of convergent synthesis for this compound are not prominently detailed in the literature, the principles can be applied. For instance, in the synthesis of complex natural products like bisbenzylisoquinoline alkaloids, a convergent strategy is employed where enantiopure benzylisoquinoline monomers are synthesized and functionalized separately before being coupled together. researchgate.net Similarly, for a complex adamantyl-phenol derivative, one could envision a convergent route where a functionalized adamantyl-containing fragment and a substituted phenol fragment are prepared independently. These two pieces would then be joined in a late-stage coupling reaction, such as a Suzuki or Ullmann coupling, to form the final product. This strategy minimizes the number of steps carried out on the main molecular backbone, thereby avoiding the cumulative yield losses associated with long linear sequences. researchgate.net

Elucidation of Chemical Reactivity and Reaction Mechanisms

Mechanistic Studies of Radical Scavenging in Sterically Hindered Phenols

Sterically hindered phenols, such as 2-adamantyl-4-tert-butylphenol, are notable for their antioxidant properties, which stem from their ability to scavenge free radicals. This capacity is crucial in preventing oxidative degradation in various materials. The large adamantyl and tert-butyl groups enhance the stability of the resulting phenoxyl radical, preventing it from participating in further undesirable reactions. The antioxidant activity of these compounds is attributed to their ability to donate a hydrogen atom to a radical, a process that can occur through different mechanistic pathways. nih.govnih.gov

The general mechanism for radical scavenging by phenolic antioxidants involves the transfer of the phenolic hydrogen to a radical (R•), resulting in the formation of a stable phenoxyl radical and a non-radical species (RH). The stability of this phenoxyl radical is a key factor in the antioxidant's effectiveness. In the case of this compound, the bulky substituents at the ortho and para positions sterically shield the radical center, increasing its stability and preventing it from initiating new radical chains.

The scavenging of radicals by phenols can proceed through several mechanisms, including hydrogen atom transfer (HAT), sequential proton loss electron transfer (SPLET), and proton-coupled electron transfer (PCET). mdpi.comresearchgate.net The operative mechanism is influenced by factors such as the solvent, the nature of the radical, and the structure of the phenol (B47542). diva-portal.orgrsc.org

In the context of this compound and similar structures, PCET pathways are of significant interest. PCET involves the concerted or stepwise transfer of an electron and a proton. nih.gov In a concerted PCET (or EPT - electron-proton transfer), the electron and proton are transferred in a single kinetic step. nih.gov In stepwise pathways, either the electron is transferred first, followed by a proton (ETPT), or the proton is transferred first, followed by an electron (PTET). diva-portal.orgrsc.org

Studies on various phenolic compounds have shown that the mechanism can be tuned by altering reaction conditions and the electronic properties of the reactants. diva-portal.org For instance, the oxidation of phenols by certain metal complexes has been shown to proceed via a stepwise ETPT pathway at low pH. rsc.org The large kinetic isotope effects observed in some phenol-radical reactions suggest the significant involvement of hydrogen tunneling, a quantum mechanical phenomenon that can accelerate the reaction rate. mdpi.com The specific pathway taken by this compound in radical scavenging is a subject of ongoing research, with its unique steric and electronic properties likely playing a crucial role in determining the dominant mechanism.

The redox chemistry of sterically hindered phenols is closely linked to the formation of quinone methides. mdpi.com Quinone methides are reactive intermediates that can be generated from phenols through oxidation. cdnsciencepub.com For ortho- and para-substituted phenols, oxidation can lead to the formation of ortho- and para-quinone methides, respectively. These species are characterized by a cyclohexadiene core with an exocyclic double bond and a carbonyl group. mdpi.com

The formation of quinone methides from phenols like this compound can be influenced by electrochemical or chemical oxidation. The bulky adamantyl and tert-butyl groups can affect the stability and reactivity of the resulting quinone methide. The equilibrium between the phenol and the quinone methide is dynamic and can be influenced by factors such as pH and the presence of nucleophiles or electrophiles. mdpi.comresearchgate.net

Recent research has also explored the radical-trapping antioxidant activity of quinone methide dimers derived from hindered phenols. nih.gov Surprisingly, these dimers, which lack the traditional phenolic O-H bond, can be even more effective antioxidants than their parent phenols. nih.gov This suggests a novel mechanism of radical trapping that does not rely on hydrogen atom transfer.

Functionalization Reactions of this compound and Related Scaffolds

The adamantylphenol scaffold is a versatile platform for the synthesis of more complex molecules with tailored properties. Functionalization reactions can be directed to either the aromatic ring or the adamantyl group, allowing for a wide range of derivatives to be prepared.

The selective functionalization of C-H bonds is a powerful tool in modern organic synthesis. For adamantylphenols, regioselective C-H activation can be used to introduce new functional groups at specific positions. For example, transition metal-catalyzed C-H amination has been shown to be highly regioselective, favoring the amination of tertiary C-H bonds over activated benzylic C-H bonds in the presence of a suitable catalyst and aminating agent. paris-saclay.frresearchgate.net This selectivity is attributed to the synergistic effect of the catalyst and the reagent, which creates a discriminating reactive species. paris-saclay.fr

Furthermore, the adamantane (B196018) cage itself can be functionalized. For instance, intramolecular C-H functionalization of adamantane derivatives can be achieved using various reagents, leading to the introduction of functional groups at the secondary positions of the adamantyl core. nih.gov

The phenolic ring of this compound is susceptible to electrophilic aromatic substitution. The bulky adamantyl and tert-butyl groups, along with the hydroxyl group, direct incoming electrophiles to specific positions on the aromatic ring. The hydroxyl group is a strong activating group and an ortho-, para-director. The large steric bulk of the adamantyl group at the 2-position and the tert-butyl group at the 4-position will influence the regioselectivity of these reactions.

For example, the butylation of phenol with isobutylene, a common method for synthesizing hindered phenols, is a Friedel-Crafts alkylation that proceeds via electrophilic aromatic substitution. wikipedia.org Similarly, other electrophiles can be introduced onto the aromatic ring, with the position of substitution being dictated by the existing substituents. In related systems, the regioselectivity of electrophilic substitution is highly sensitive to the electronic properties of the substituents on the phenol ring. acs.org

Coordination Chemistry and Metal Complex Formation

The phenolic oxygen of this compound can act as a ligand for a variety of metal ions, leading to the formation of metal complexes with interesting structural and catalytic properties. The bulky adamantyl and tert-butyl groups can influence the coordination geometry and reactivity of the resulting metal complexes.

For instance, this compound and its derivatives have been used as ligands in the synthesis of metal complexes for applications in polymerization catalysis. researchgate.netgoogle.com The steric bulk of the adamantyl group can create a specific coordination environment around the metal center, influencing the activity and selectivity of the catalyst.

Furthermore, unsymmetrical bidentate ligands derived from adamantylphenols have been used to create chiral-at-metal complexes. rsc.org These complexes, where the chirality originates from the arrangement of achiral ligands around the metal center, are of interest for asymmetric catalysis. rsc.org Theoretical calculations have shown that the use of unsymmetrical ligands can promote the d-orbital splitting of the metal center, which can impact the complex's electronic and catalytic properties. rsc.org

The coordination chemistry of related hindered phenols with various metal ions, including nickel and copper, has also been extensively studied, revealing a rich variety of structures and magnetic properties. acs.orgmdpi.com

Interactive Data Tables

Functionalization Reactions
Reaction TypeSubstrateReagentsProductKey Features
C-H AminationAlkanes with tertiary C-H bondsRh2(S-tfpttl)4, TBPhsNH2Aminated alkaneHigh regioselectivity for tertiary C-H bonds. paris-saclay.frresearchgate.net
Electrophilic AlkylationPhenolIsobutylene, Acid catalyst2,4-Di-tert-butylphenol (B135424)Friedel-Crafts reaction. wikipedia.org
Metal Complexes
LigandMetal IonComplex TypeApplication/Feature
2,6-(bis-CF3-carbinol)-4-tert-butylphenolTi(IV), Zr(IV)Binuclear complexEthylene (B1197577) polymerization catalyst. researchgate.net
Unsymmetrical bidentate phenolV(V)Chiral-at-metal complexPotential for asymmetric catalysis. rsc.org
(Methylamino)-N,N-bis(2-methylene-4,6-di-tert-butylphenol)Cu(II)Bis(μ-phenoxo)dicopper(II) complexStudy of magnetic exchange coupling. acs.org

Synthesis and Structural Characterization of Metal Complexes with Adamantyl-Phenol Ligands (e.g., Aluminium, Titanium)

The synthesis of metal complexes utilizing this compound and related adamantyl-containing phenol ligands involves the reaction of the deprotonated ligand (phenoxide) with a suitable metal precursor. The bulky nature of the adamantyl and tert-butyl groups necessitates specific reaction conditions to achieve coordination. Characterization of these complexes relies heavily on nuclear magnetic resonance (NMR) spectroscopy, elemental analysis, and single-crystal X-ray diffraction to elucidate their precise molecular structures.

Aluminium Complexes:

The synthesis of aluminium complexes with sterically demanding phenolate (B1203915) ligands is a well-established route to creating catalysts for polymerization reactions. For instance, reacting O,N,N,O-type ligands that incorporate an adamantane-2,2-diyl group with an equimolar amount of trimethylaluminum (B3029685) yields the corresponding aluminium complexes. researchgate.net NMR spectroscopy (¹H, ¹³C) and elemental analysis of these products have shown that the aluminium atom typically achieves a coordination number of five, resulting from the formation of two intramolecular Al-N bonds. researchgate.net

Another approach involves the use of Salen-type ligands derived from adamantane derivatives. A Salen aluminum complex, generated from adamantane-1,3-diamine (B81992) and 3,5-di-tert-butylsalicylic aldehyde, was synthesized and characterized using ¹H and ¹³C NMR spectroscopy along with elemental analysis. tandfonline.com This complex proved effective as an initiator for the ring-opening polymerization of rac-lactide. tandfonline.com Similarly, the reaction of bulky m-terphenyl (B1677559) phenols with dimethylaluminum reagents has been shown to produce dimeric aluminum complexes, such as [Me₂Al(OAr*)]₂, which were characterized by spectroscopy and single-crystal X-ray diffraction. cdnsciencepub.com

Titanium Complexes:

The synthesis of titanium complexes with adamantyl-phenol ligands has been successfully achieved, leading to catalysts for olefin polymerization. A series of constrained geometry titanium complexes, such as [η⁵:η¹-C₅Me₄-4-R-6-Ad-C₆H₂O]TiCl₂ (where Ad = adamantyl), were synthesized by reacting TiCl₄ with the corresponding 2-C₅Me₄H-4-R-6-Ad-C₆H₂OH ligands. researchgate.net These complexes were comprehensively characterized by ¹H and ¹³C NMR spectroscopy and elemental analyses. researchgate.net

Furthermore, the molecular structures of key titanium complexes were definitively determined by single-crystal X-ray crystallography, confirming the coordination of the bulky adamantyl-phenoxy ligand to the titanium center. researchgate.net The general synthetic route for mixed ligand titanium complexes often involves the reaction of titanium tetrachloride (TiCl₄) with various bidentate and monodentate ligands, including those containing adamantyl moieties like adamantylamine, in specific molar ratios. nih.govsemanticscholar.org The resulting structures are confirmed using a suite of analytical techniques including FTIR, UV-visible spectroscopy, ¹H NMR, and mass spectrometry. nih.gov

Table 1: Examples of Synthesized Adamantyl-Phenol Metal Complexes and their Characterization

Metal Ligand Type/Precursor Complex Example Characterization Methods Reference
Aluminium Adamantane-containing O,N,N,O-ligand + Al(CH₃)₃ Pentacoordinate Al complex ¹H NMR, ¹³C NMR, Elemental Analysis researchgate.net
Aluminium Adamantane-1,3-diamine + 3,5-di-tert-butylsalicylic aldehyde Salen-Al complex ¹H NMR, ¹³C NMR, Elemental Analysis tandfonline.com
Aluminium Bulky m-terphenyl phenol + Dimethylaluminum reagent [Me₂Al(OAr*)]₂ Spectroscopy, X-ray Diffraction cdnsciencepub.com
Titanium 2-C₅Me₄H-4-R-6-Ad-C₆H₂OH + TiCl₄ [η⁵:η¹-C₅Me₄-4-R-6-Ad-C₆H₂O]TiCl₂ ¹H NMR, ¹³C NMR, Elemental Analysis, X-ray Crystallography researchgate.net
Titanium Adamantylamine + TiCl₄ + other bidentate ligands Mixed ligand Ti(II) complexes FTIR, UV-vis, ¹H NMR, Mass Spectrometry nih.govsemanticscholar.org

Influence of Steric Bulk on Metal-Ligand Interactions and Coordination Geometry

The steric bulk imparted by the adamantyl and tert-butyl substituents on the phenol ring profoundly influences the reactivity of the ligand and the geometry of the resulting metal complexes. solubilityofthings.comresearchgate.net This steric hindrance is a critical factor in determining the stability, coordination number, and catalytic activity of the metal center. solubilityofthings.comrsc.org

The spatial arrangement of these large groups can physically obstruct the approach of other molecules or ligands to the metal center. solubilityofthings.comnumberanalytics.com This effect is clearly demonstrated in reactions where sterically congested phenols are used. For example, the reaction of certain vanadium(V) trialkyl complexes with the highly hindered phenol 2,6-di-tert-butyl-4-methylphenol does not proceed, which is attributed to the steric bulk of the two tert-butyl groups preventing the necessary coordination of the phenol to the vanadium center. acs.org This principle suggests that the this compound ligand, with its significant steric profile, would also exhibit controlled reactivity based on the accessibility of the metal center.

The steric properties of the ligands directly impact the coordination geometry around the metal ion. solubilityofthings.com Increasing the steric bulk of the N-aryl groups in β-diketiminate ligands, for instance, leads to a smaller N-M-N bite angle, which helps to support mononuclear complexes by preventing dimerization. rsc.org This prevention of dimerization can maintain a low-coordinate and highly reactive environment at the metal center. rsc.org In the case of the constrained geometry cyclopentadienyl–phenoxytitanium complexes, the bulky adamantyl substituent at the ortho position of the phenoxy group was found to significantly influence the molecular weight and microstructure of the polymers produced during ethylene polymerization, demonstrating a direct link between ligand steric bulk and catalytic performance. researchgate.net

The coordination environment is thus a balance between the electronic properties of the metal and the spatial demands of the ligand. In complexes with extremely bulky ligands, such as those derived from m-terphenyl phenols, the steric hindrance dictates the final structure, often favoring lower coordination numbers. cdnsciencepub.com The trans influence of the 2-adamantyl ligand has also been a subject of study, comparing it to other well-known alkyl groups to understand its effect on the chemistry of the metal center. scholaris.ca Ultimately, the strategic use of bulky substituents like the adamantyl group is a key design element for modulating the reactivity and selectivity of metal catalysts. acs.org

Table 2: Effects of Steric Bulk from Adamantyl/tert-Butyl Groups

Influenced Aspect Observation Implication Reference
Reactivity Highly hindered phenols show reduced or no reactivity with certain metal centers. The reaction pathway is controlled by the steric accessibility of the metal; coordination can be inhibited. acs.org
Coordination Geometry Bulky ligands can enforce smaller bite angles and favor lower coordination numbers. Prevents dimerization, leading to highly reactive mononuclear species. rsc.org
Catalytic Activity The adamantyl substituent in titanium complexes influences the molecular weight of the resulting polymer. Steric hindrance at the metal center directly impacts the outcome of the catalytic process. researchgate.net
Complex Stability The presence of bulky groups like tert-butyl provides steric protection, increasing the stability of the phenol against oxidation. Enhanced stability of the ligand can translate to more robust metal complexes. researchgate.net

Advanced Spectroscopic and Structural Characterization in Research Context

X-ray Diffraction Analysis for Solid-State Molecular and Supramolecular Architectures

In studies of metal complexes, X-ray crystallography has been instrumental. For instance, the solid-state structures of various titanium complexes incorporating adamantyl-substituted phenoxy ligands have been determined, revealing pseudo-octahedral coordination geometries. researchgate.net Similarly, the molecular structures of oxovanadium(V) complexes with a ligand derived from 2-adamantyl-4-tert-butylphenol have been elucidated, showing a chiral-at-vanadium center in the crystal. rsc.org The analysis of a tetrairon(III) complex revealed an adamantane-like Fe₄O₆ core structure, where the bridging oxygen atoms originate from the phenolate (B1203915) groups of the ligand, as well as oxo and hydroxo bridges. rsc.org

The adamantyl group, along with the tert-butyl group, plays a significant role in directing the formation of supramolecular architectures. acs.org These bulky substituents can influence crystal packing and intermolecular interactions, such as hydrogen bonding and van der Waals forces. The formation of specific host-guest complexes and self-assembled structures is often driven by the shape and size of these groups. acs.orgresearchgate.net For example, the adamantane (B196018) moiety is known to form stable inclusion complexes with cyclodextrins, a phenomenon that can be characterized by X-ray diffraction. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Structure, Dynamics, and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for characterizing the structure and dynamics of this compound and its derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

In the structural elucidation of novel compounds, NMR is a primary characterization method. For instance, ¹H and ¹³C NMR were used to confirm the structure of 2,4-di-tert-butylphenol (B135424) isolated from natural sources. ijpsr.com Similarly, titanium complexes with adamantyl-substituted phenoxy ligands were fully characterized using ¹H and ¹³C NMR spectroscopy. researchgate.net

NMR is also a powerful tool for studying conformational analysis and dynamic processes. The bulky adamantyl and tert-butyl groups can restrict bond rotation, leading to distinct conformers that may be observable on the NMR timescale. ucl.ac.uk Variable temperature NMR studies can be employed to determine the energy barriers for conformational inversion. beilstein-journals.org For example, in related sterically hindered phenols, low-temperature NMR has been used to study the rotational barriers of the bulky substituents. beilstein-journals.org The presence of the adamantyl group can significantly influence the chemical shifts of nearby protons, an effect that has been observed in the ¹H NMR spectrum of titanium carboxylate complexes. acs.org

¹H NMR Data for Related Phenolic Compounds
CompoundSolventProtonChemical Shift (ppm)
4-tert-Butylphenol (B1678320)CDCl₃-OH4.75 (s, 1H)
Aromatic7.29 (d, 2H)
Aromatic6.81 (d, 2H)
tert-Butyl1.29 (s, 9H)
2,4-Di-tert-butylphenolCDCl₃-OH4.98 (s, 1H)
Aromatic7.27 (d, 1H)
Aromatic7.03 (dd, 1H)
Aromatic6.78 (d, 1H)
tert-Butyl1.43 (s, 9H), 1.30 (s, 9H)

Electrochemical Methods for Redox Potential Determination and Reaction Pathway Analysis (e.g., Cyclic Voltammetry)

Electrochemical methods, particularly cyclic voltammetry (CV), are employed to investigate the redox properties of this compound and its derivatives. The oxidation of the phenolic hydroxyl group is a key electrochemical process, and the potential at which this occurs can be influenced by the electronic and steric effects of the adamantyl and tert-butyl substituents.

The bulky groups can affect the ease of electron transfer from the phenol (B47542) to an electrode surface. In studies of related hindered phenols, CV has been used to determine oxidation potentials. beilstein-journals.org The redox potentials are crucial for understanding the antioxidant activity of these compounds and their behavior in redox-active systems. rsc.org For instance, the redox potential of a molecule is a key parameter in photoredox catalysis, determining its ability to participate in single electron transfer (SET) processes. rsc.org

In the context of copolymers incorporating 4-tert-butylphenol, cyclic voltammetry has been used to study the electrochemical behavior of the polymer films. beilstein-journals.org The measurements revealed anodic and cathodic peak potentials associated with the oxidation and reduction of the phenol and other redox-active moieties present. beilstein-journals.org The electrochemical data can also provide insights into the formation of polymer layers on the electrode surface. beilstein-journals.org

Cyclic Voltammetry Data for a Copolymer of 4-tert-butylphenol and 4-ferrocenylphenol
SystemAnodic Peak Potential (V)Cathodic Peak Potential (V)Reference
Copolymer 20.66, 0.900.58, 0.77 beilstein-journals.org
Copolymer 70.97 (shifts to 1.09)Poorly resolved beilstein-journals.org
Copolymer 7 with β-CD and Ad-COOK0.740.58 beilstein-journals.org

Mass Spectrometry for Identification of Reaction Products and Mechanistic Intermediates

Mass spectrometry (MS) is a vital analytical technique for the identification of reaction products and transient mechanistic intermediates involving this compound. It provides information on the mass-to-charge ratio of ions, allowing for the determination of molecular weights and the elucidation of fragmentation patterns.

In studies of photochemical reactions of related aryl tert-butyl ethers, GC-MS (Gas Chromatography-Mass Spectrometry) has been used to identify the products formed, including the corresponding phenols and photo-Fries rearrangement products. acs.org High-resolution mass spectrometry (HRMS) is often used to confirm the elemental composition of newly synthesized compounds, as was done for pre-ligands of titanium complexes. researchgate.net

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure, Energetics, and Spectroscopic Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetic properties of adamantylphenols. iaea.org These methods allow for the optimization of molecular geometries, which have been shown to correlate well with experimental data.

For instance, DFT calculations can predict the electronic absorption spectrum of molecules like 2,4-di-tert-butyl-6-(p-tolylamino)phenol. bsu.by In one study, the electronic spectrum was calculated for 10 excited states, with the maximum wavelength having a high oscillator strength observed at 325.35 nm. bsu.by Such calculations help in understanding the electronic transitions within the molecule. bsu.by The choice of functional and basis set in DFT calculations is critical for obtaining accurate results that describe the electronic and structural properties of these complex molecules. scielo.br

Time-dependent DFT (TD-DFT) computations have been used to study the photochemical reaction mechanisms of adamantylphenols, such as the formation of quinone methide. rsc.org These studies reveal that the molecular structure significantly influences the photochemical pathway. rsc.org For example, the photodehydration of an adamantylphenol derivative was found to be a non-adiabatic reaction that proceeds through a conical intersection, directly producing the ground electronic state of the quinone methide intermediate in approximately 100 femtoseconds. rsc.org

Furthermore, conformational analysis using computational methods reveals the preferred orientations of the adamantyl and phenoxy groups, which tend to adopt conformations that minimize steric interactions while maintaining favorable electronic overlap.

Table 1: Calculated Spectroscopic and Energetic Properties of a Substituted Adamantylphenol

PropertyCalculated ValueMethod
Maximum Absorption Wavelength (λmax)325.35 nmPM6
Oscillator Strength (f)0.4911PM6
HOMO Energy-8.544 eVPM6
LUMO Energy0.430 eVPM6
This table presents theoretical data for 2,4-di-tert-butyl-6-(p-tolylamino)phenol, a related adamantylphenol derivative, as a representative example of quantum chemical calculations. bsu.by

Computational Modeling of Reaction Mechanisms and Transition States in Adamantyl-Phenol Reactions

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving adamantylphenols. These methods can elucidate reaction pathways, identify transition states, and explain observed reactivity and selectivity. imist.maacs.org

For example, the alkylation of phenol (B47542) with 1-bromoadamantane (B121549) has been studied using the PM3 semi-empirical method. imist.ma These calculations show that the absence of significant steric and electronic hindrance favors the alkylation reaction. imist.ma The proposed mechanism involves the formation of an adamantyl carbocation, followed by electrophilic attack on the phenol ring to form an intermediate, which then deprotonates to yield the p-adamantylphenol product. imist.ma

DFT calculations have also been employed to study more complex reactions, such as the intramolecular Friedel-Crafts-like alkylation in the synthesis of adamantane-annulated arenes. acs.org While initial calculations with the B3LYP functional suggested a stepwise mechanism involving a Wagner-Meerwein shift, further studies using the more appropriate M06-2X functional indicated a concerted reaction. acs.org This highlights the importance of selecting the correct computational method to accurately model reaction mechanisms.

The stability and reactivity of intermediates, such as peroxyl radicals in oxidation reactions, can also be assessed. rsc.org G3X-K quantum chemical calculations have been used to rationalize experimental results for the reaction of o-hydroxyphenyl radicals with oxygen, revealing a mechanism involving a 1,5-hydrogen shift in the peroxyl radical followed by elimination of a hydroperoxyl radical to form o-benzoquinone. rsc.org

Quantitative Structure-Reactivity and Structure-Property Relationship (QSPR) Studies of Adamantylphenols

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are developed to correlate the chemical structure of compounds with their biological activity or physicochemical properties. researchgate.netresearchgate.net These models are valuable in predicting the behavior of new or untested molecules. researchgate.net

For adamantylphenols, QSAR studies have been used to investigate their antioxidant activity. researchgate.net These studies have shown that the antioxidant properties of phenols with ortho- and para-adamantyl substituents are comparable to those of sterically hindered phenols. researchgate.net

The chemical reactivity and selectivity of adamantylphenols are governed by a combination of steric and electronic effects. nycu.edu.twmdpi.com The bulky adamantyl group exerts a significant steric influence, which can direct the regioselectivity of reactions. numberanalytics.com For instance, in the alkylation of phenol, the para position is favored due to the steric hindrance at the ortho positions. imist.ma

In some cases, kinetic and thermodynamic control can lead to different product distributions. For example, in the cyclometallation of substituted 2-phenylpyridines, kinetic selectivity favors electron-donating substituents, while substrates with electron-withdrawing substituents are favored thermodynamically. rsc.org

Applications in Advanced Materials Science and Engineering

Polymer Additives and Stabilizers Based on Adamantyl-Phenol Scaffolds

The inherent susceptibility of polymeric materials to degradation when exposed to heat, light, and oxygen necessitates the incorporation of stabilizers. Hindered phenols, a class of antioxidants, are crucial in this regard. The introduction of the bulky adamantyl group into the phenol (B47542) structure, as seen in 2-Adamantyl-4-tert-butylphenol, offers distinct advantages in polymer protection.

The primary function of this compound and related hindered phenols is to interrupt the free-radical chain reactions that lead to the oxidative degradation of polymers. welltchemicals.commdpi.com This process is initiated by factors such as heat and UV radiation, which generate free radicals within the polymer matrix. These radicals react with oxygen to form peroxy radicals, which then propagate the degradation cascade by abstracting hydrogen atoms from the polymer chains.

The phenolic hydroxyl group in this compound can donate a hydrogen atom to these reactive radicals, thereby neutralizing them and forming a stable phenoxyl radical. researchgate.net The steric hindrance provided by the adjacent adamantyl and tert-butyl groups plays a critical role in stabilizing this phenoxyl radical, preventing it from initiating new degradation chains. researchgate.net The bulky nature of the adamantyl group is particularly effective in shielding the radical, enhancing the antioxidant's efficiency. researchgate.net

Research has shown that adamantyl-substituted phenols exhibit significant antioxidant activity. researchgate.netdntb.gov.ua For instance, studies on the antioxidant properties of phenols with ortho- and para-adamantyl substituents have demonstrated that their inhibition rate constants are comparable to those of conventional sterically hindered phenols. researchgate.net The presence of the adamantyl group can lead to a higher stoichiometric inhibition coefficient, meaning each antioxidant molecule can neutralize more free radicals. researchgate.net This enhanced performance contributes to the long-term stability and service life of the polymer. welltchemicals.com

The effectiveness of these stabilizers is also linked to their compatibility and distribution within the polymer matrix. Polymeric stabilizers with a polypropylene (B1209903) backbone and pendant hindered phenol groups have shown significantly higher thermal-oxidative stability compared to conventional additives. acs.org This is attributed to better compatibility and co-crystallization with the polymer, leading to a more uniform distribution of the antioxidant moieties and reduced loss through diffusion or extraction. acs.org

The design of hindered phenols for enhancing the durability of materials like plastics, paints, and coatings focuses on several key molecular features. The nature and position of the bulky substituents on the phenol ring are paramount. The combination of a 2-adamantyl group and a 4-tert-butyl group is a strategic design to maximize steric hindrance around the phenolic hydroxyl group. researchgate.net This steric crowding is essential for the stability of the resulting phenoxyl radical, which in turn dictates the antioxidant's efficiency. researchgate.net

The development of multifunctional additives, where a hindered phenol structure is combined with other protective moieties like UV absorbers, is a growing trend. nih.gov For example, a hybrid compound incorporating both a hindered phenol and a benzophenone (B1666685) structure into a single molecule can offer dual protection against both oxidative and UV-induced degradation. nih.gov

Furthermore, the synthesis of macromolecular antioxidants, where the hindered phenol unit is chemically bonded to a polymer backbone, addresses issues of volatility and migration that can plague small-molecule additives. acs.orgresearchgate.net This approach ensures the stabilizer remains within the material, providing sustained protection, which is particularly crucial for thin films and coatings. acs.org The uniform morphology and higher dielectric constant of such systems can also be beneficial in specific applications like dielectric films. acs.org

Table 1: Comparison of Antioxidant Performance

Antioxidant Type Key Feature Advantage Application Example
This compound Bulky adamantyl and tert-butyl groups High steric hindrance, enhanced radical stability General-purpose polymer stabilization
Polymeric Hindered Phenols Pendant hindered phenol groups on a polymer backbone Reduced migration and volatility, uniform distribution Thin films, coatings, dielectric films acs.org

This table provides a simplified comparison of different hindered phenol antioxidant designs.

The harsh operating conditions of modern engines and industrial machinery, characterized by high temperatures and pressures, accelerate the thermal and oxidative degradation of lubricants and fuels. This degradation leads to the formation of sludge, varnish, and corrosive by-products, which can impair performance and damage equipment. google.com

Hindered phenols, including adamantyl-containing derivatives, are effective antioxidants in these applications. researchgate.netresearchgate.net They function by scavenging the free radicals that initiate and propagate the oxidation of hydrocarbon chains in the base oils and fuels. epo.org The thermal stability of the antioxidant itself is a critical factor. Studies on the thermal stability of 4-tert-butylphenol (B1678320) have provided insights into its behavior at elevated temperatures, which is relevant for its use as an additive in fuels and lubricants. researchgate.net

Ester derivatives of adamantane (B196018) have shown promise as components of thermally stable lubricating oils, capable of operating at temperatures of 200°C and above. researchgate.net By adjusting the number and type of ester substituents on the adamantane core, it is possible to tailor the viscosity and thermo-oxidative stability of the resulting lubricant. researchgate.net Adamantane carboxylic acid chain alkanolamine esters have been reported as multifunctional water-soluble lubricating additives, offering lubrication, sterilization, anti-foaming, and anti-rust properties. sciencepublishinggroup.com

Catalysis in Polymer Synthesis and Modification

Beyond their role as stabilizers, adamantyl-phenol derivatives are also integral to the synthesis of polymers, particularly in the field of olefin polymerization. The steric and electronic properties of adamantyl-phenoxy ligands can be harnessed to control the catalytic process and influence the properties of the resulting polymers.

Ziegler-Natta catalysts are a cornerstone of industrial polyolefin production. researchgate.net The performance of these catalysts can be finely tuned by modifying the ligands attached to the metal center. Adamantyl-phenoxy ligands have been successfully employed in the development of constrained geometry and other non-metallocene catalysts for olefin polymerization. researchgate.net

The bulky adamantyl substituent at the ortho position of the phenoxy group exerts a significant steric influence on the catalytic center. researchgate.net This steric bulk can affect the coordination of the olefin monomer and the subsequent insertion into the growing polymer chain. For instance, new constrained geometry titanium complexes with adamantyl-substituted phenoxy ligands have been synthesized and shown to exhibit high catalytic activity for the polymerization of monomers like 5-ethylidene-2-norbornene (ENB) and for the copolymerization of ethylene (B1197577) with 1-hexene (B165129) or ENB. researchgate.net

In some cases, the presence of an adamantyl group on the ligand can lead to exceptionally high stereoselectivity. For example, a C2-symmetric bis(phenoxy-amine)Zr(IV) catalyst with a 1-adamantyl substituent demonstrated extremely high enantioselectivity in propene polymerization, resulting in a highly isotactic polypropylene with a high melting temperature. pnas.org This level of control over the polymer's stereochemistry is a significant achievement in catalyst design.

Table 2: Examples of Adamantyl-Phenoxy Ligands in Catalysis

Catalyst System Ligand Type Monomer(s) Key Finding
[η5:η1-2-C5Me4-4-R-6-Ad-C6H2O]TiCl2 Adamantyl-substituted constrained geometry cyclopentadienyl-phenoxy Ethylene, 1-hexene, ENB High catalytic activity and comonomer incorporation researchgate.net
C2-symmetric bis(phenoxy-amine)Zr(IV) 1-adamantyl substituted phenoxy-amine Propene Exceedingly high enantioselectivity, producing highly isotactic polypropylene pnas.org

This table presents selected examples of adamantyl-phenoxy ligands and their performance in polymerization catalysis.

The incorporation of bulky adamantyl groups, either as part of the catalyst ligand or directly into the polymer chain as a monomer, has a profound impact on the resulting polymer's properties. The rigid and voluminous nature of the adamantane cage influences the polymer's microstructure, molecular weight, and thermal characteristics. researchgate.netnycu.edu.twacs.org

When adamantyl-phenoxy ligands are used in catalysis, the steric environment they create can influence the molecular weight and microstructure of the polymer. researchgate.net For instance, the bulky adamantyl group can affect the rate of chain transfer reactions, which in turn influences the molecular weight of the polymer chains.

Polymers synthesized from adamantane-containing monomers often exhibit significantly enhanced thermal properties. The incorporation of the stiff adamantyl substituent into the polymer backbone or as a side chain restricts chain mobility, leading to a substantial increase in the glass transition temperature (Tg). researchgate.netnycu.edu.tw For example, polystyrenes with adamantyl substituents have shown remarkably high Tg values, in some cases exceeding 230°C. acs.org Similarly, polybenzoxazines modified with adamantane have demonstrated enhanced thermal stability and higher decomposition temperatures. nycu.edu.tw

The presence of adamantane moieties can also affect the crystallinity of the polymer. Studies on polyethylene (B3416737) with precisely spaced 1,3-adamantylene groups have shown that these polymers exhibit high thermal stability and semicrystalline behavior, with crystallinity increasing as the distance between the adamantane units increases. acs.org

Table 3: Effect of Adamantyl Substituents on Polymer Properties

Polymer Type Adamantyl Introduction Method Property Impact
Poly(N-adamantyl-N-4-vinylbenzylideneamine) Polymerization of adamantyl-containing monomer High glass transition temperature (Tg up to 257°C) researchgate.net
Adamantane-modified polybenzoxazine Polymerization of adamantane-modified monomer Enhanced thermal stability and Tg nycu.edu.tw
Poly(4-(1-adamantyl)styrene) Anionic polymerization of adamantyl-styrene monomer High Tg (234°C) and thermal stability acs.org

This table summarizes the impact of adamantyl groups on the properties of various polymers.

Supramolecular Chemistry and Self-Assembly of Adamantane-Phenol Systems

The rigid, bulky, and lipophilic nature of the adamantane cage, combined with the hydrogen-bonding capabilities of the phenolic hydroxyl group, makes this compound a fascinating building block in the realm of supramolecular chemistry. This field focuses on chemical systems composed of a discrete number of molecules bound together by non-covalent interactions. nih.gov The unique geometry of the adamantyl group plays a crucial role in directing the self-assembly of these systems into well-defined, higher-order structures.

A key principle governing the self-assembly of adamantane-phenol systems is host-guest chemistry, particularly with cyclodextrins (CDs). pensoft.net The adamantane moiety fits snugly within the hydrophobic cavity of β-cyclodextrin, forming a stable inclusion complex with a strong association constant. pensoft.net This "host-guest" interaction is a powerful tool for constructing complex supramolecular architectures. ethernet.edu.et For instance, polymers featuring pendant adamantyl groups can be reversibly crosslinked or modified by the addition of CD molecules, leading to the formation of hydrogels or other functional materials. ethernet.edu.et

The phenolic hydroxyl group introduces another dimension to the self-assembly process through its ability to form hydrogen bonds. This allows for the creation of networks and assemblies that are responsive to changes in pH or the presence of other hydrogen-bonding species. The combination of the adamantyl group's inclusion capabilities and the phenol's hydrogen-bonding potential allows for the design of intricate, multi-level self-assembled systems.

Research has demonstrated that copolymers of 4-tert-butylphenol and 4-ferrocenylphenol can be modified to include β-cyclodextrin. beilstein-journals.org The adamantyl group can act as a competing guest, disassembling the supramolecular structures formed between the copolymer and cyclodextrin, highlighting the dynamic and controllable nature of these interactions. beilstein-journals.org

Table 1: Examples of Supramolecular Systems Involving Adamantane-Phenol Architectures

System DescriptionInteracting MoietiesResulting Supramolecular StructureDriving InteractionsPotential ApplicationReference
Copolymer of 4-tert-butylphenol and 4-ferrocenylphenol with β-cyclodextrinAdamantylcarboxylate, β-cyclodextrin, ferrocenyl groupsReversible host-guest complexesHost-guest inclusion, competitive bindingElectrochemically active materials, sensors beilstein-journals.org
Adamantyl-functionalized polyacrylamides and a threefold β-CD-functionalized coreAdamantyl groups, β-cyclodextrin coreSupramolecular three-armed star polymersHost-guest inclusionDrug delivery, advanced material synthesis ethernet.edu.et
Adamantane-based dendrimersAdamantane core with functional groupsDendritic structuresCovalent bonds, self-assembly of dendronsDrug delivery carriers pensoft.net
Liposomes with adamantane "anchors"Adamantane group, lipid bilayerSurface-modified liposomesLipophilic interactionsTargeted drug delivery, surface recognition pensoft.net

Exploration of Novel Functional Materials Incorporating Adamantyl-Phenol Architectures

The unique structural and chemical characteristics of this compound and related architectures are being leveraged to create novel functional materials with tailored properties. The incorporation of the bulky, rigid adamantane cage into polymer backbones or as side chains can significantly enhance the material's thermal stability and glass transition temperature (Tg). researchgate.net

Polymers derived from adamantyl-containing monomers, such as adamantylphenyl methacrylates, exhibit high thermal stability, making them suitable for applications in harsh environments. researchgate.net For example, poly(p-(1-adamantyl)phenyl methacrylate) has a reported glass transition temperature of 253°C. researchgate.net The adamantane moiety's steric bulk can also influence polymerization reactions, in some cases preventing side reactions and controlling the addition modes. researchgate.net

Adamantane derivatives, including those based on a phenol structure, are also being explored as components in photoresist materials for the semiconductor industry. acs.org The rigid structure of adamantane contributes to improved performance characteristics of these materials. acs.org Furthermore, adamantane-based compounds are useful as raw materials for other high-functionality industrial materials. google.com

The synthesis of constrained geometry catalysts for olefin polymerization represents another area where adamantyl-phenol ligands are proving valuable. researchgate.net Titanium complexes stabilized by ligands such as this compound have been synthesized and shown to be highly active catalysts for polymerization reactions. researchgate.net The bulky adamantyl group at the ortho position of the phenoxy group influences the molecular weight and microstructure of the resulting polymers. researchgate.net

Table 2: Functional Materials Derived from or Incorporating Adamantyl-Phenol Architectures

Material TypeKey Adamantyl-Phenol ComponentEnhanced PropertiesApplication AreaReference
High-Performance Polymers4-(1-adamantyl)phenyl methacrylateHigh glass transition temperature, thermal stabilityAdvanced materials for harsh environments researchgate.net
Photoresist MaterialsAdamantane-modified polymersImproved lithographic performanceSemiconductor manufacturing acs.org
Constrained Geometry CatalystsThis compound ligandHigh catalytic activity, control over polymer microstructureOlefin polymerization researchgate.net
Functional CopolymersCopolymer of 4-tert-butylphenol and 4-ferrocenylphenolElectrochemical activity, stimuli-responsive self-assemblySensors, smart materials beilstein-journals.org

Exploration in Biological Chemistry and Bio Inspired Systems Mechanistic and Design Focus

Investigation of the "Chameleonic" Nature of Hindered Phenols: Switch from Antioxidant to Reactive Oxygen Species Generation

Hindered phenols, a class of synthetic compounds characterized by bulky alkyl groups ortho to the hydroxyl group, are widely recognized for their antioxidant properties. This activity stems from their ability to act as radical scavengers, donating a hydrogen atom from their hydroxyl group to neutralize damaging free radicals and thus terminate oxidative chain reactions. vinatiorganics.com The steric hindrance provided by the bulky substituents enhances their stability and prevents their rapid depletion. vinatiorganics.comrsc.org

However, emerging research has unveiled a more complex and dynamic role for these compounds within biological systems, often described as "chameleonic." nih.gov Under specific conditions, hindered phenols can pivot from their protective antioxidant function to a pro-oxidant role, actively promoting the generation of reactive oxygen species (ROS). nih.govmdpi.com This switch is of significant interest in medicinal chemistry, particularly in the design of agents that can selectively target pathological cells, such as those in tumors, which often exhibit a pro-oxidative state. nih.gov

The transformation from an antioxidant to a pro-oxidant is intrinsically linked to the redox state of the cellular environment. nih.gov In environments with elevated levels of oxidative stress and the presence of transition metal ions, such as copper or iron, the phenoxyl radical formed during the initial antioxidant activity can undergo further oxidation. nih.gov This can lead to the formation of quinone methides and other reactive intermediates. nih.gov These species can then participate in redox cycling, a process that consumes cellular reductants like NADH and generates superoxide radicals and hydrogen peroxide, thereby amplifying oxidative stress. nih.gov This dual character allows for the potential development of "smart" drugs that are quiescent in healthy tissues but become cytotoxic in the pro-oxidant milieu of cancer cells. nih.gov

While the general principle of this "chameleonic" behavior is established for hindered phenols, the specific contribution and mechanistic details for 2-Adamantyl-4-tert-butylphenol are a subject of ongoing investigation. The adamantyl group, a bulky and lipophilic moiety, can influence the compound's partitioning into cellular membranes and its interaction with biological macromolecules, potentially modulating its antioxidant and pro-oxidant activities. The interplay between the adamantyl and tert-butyl substituents likely affects the stability of the corresponding phenoxyl radical and its propensity to engage in pro-oxidant pathways. Further research is needed to fully elucidate the specific conditions and molecular mechanisms that govern the switch from antioxidant to ROS-generating activity for this compound.

Rational Design and Synthesis of Hybrid Molecules with Tunable Biological Activities

The dual antioxidant/pro-oxidant nature of hindered phenols has spurred the rational design and synthesis of hybrid molecules where the phenolic core is conjugated with other pharmacophores to achieve tunable biological activities. This approach aims to create novel therapeutic agents with enhanced efficacy and selectivity.

A promising strategy in this area involves the creation of hybrid molecules that combine a hindered phenol (B47542) moiety with a urea or benzofuroxan group. These hybrid structures are designed to modulate ROS pathways in a controlled manner. The inclusion of a urea fragment can enhance the molecule's ability to interact with specific biological targets through hydrogen bonding, potentially directing its activity towards particular cellular compartments or pathways.

Similarly, the benzofuroxan moiety is a known nitric oxide (NO) mimetic and can release NO under certain physiological conditions. The combination of a hindered phenol with a benzofuroxan can lead to a synergistic effect, where the phenol modulates ROS levels while the benzofuroxan influences NO signaling pathways. This dual activity can be particularly effective in targeting cancer cells, which are often susceptible to both oxidative and nitrosative stress. The specific substitution pattern on the phenolic ring, including the presence of adamantyl and tert-butyl groups, can be systematically varied to fine-tune the electronic and steric properties of the molecule, thereby controlling its redox potential and biological activity.

Molecular-Level Studies of Interactions with Biological Systems

Understanding the interactions of this compound and related compounds at the molecular level is crucial for elucidating their biological effects.

Recent studies have revealed that certain hindered phenols can influence cellular differentiation processes. For instance, the structurally related compound 2,4-di-tert-butylphenol (B135424) (2,4-DTBP) has been shown to induce adipogenesis in human mesenchymal stem cells. nih.gov Mechanistic investigations indicate that 2,4-DTBP can activate the retinoid X receptor (RXR), a key regulator of adipocyte differentiation. nih.gov This finding suggests that hindered phenols can act as signaling molecules, modulating nuclear receptor activity and influencing cell fate decisions. The presence of the bulky adamantyl group in this compound may alter its binding affinity and specificity for nuclear receptors, potentially leading to distinct effects on adipogenesis.

Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate their gene expression and behavior, including virulence factor production and biofilm formation. The search for inhibitors of quorum sensing is a promising strategy for developing novel antimicrobial agents. While direct studies on this compound are limited, other phenolic compounds have been shown to interfere with quorum sensing pathways. The lipophilic nature of hindered phenols, including the adamantyl-substituted variants, may facilitate their partitioning into bacterial membranes, where they could disrupt the function of quorum sensing receptors or signaling molecules.

Molecular Docking and Computational Studies for Potential Biological Target Identification

Information not available in the provided search results.

Future Research Directions and Outlook

Development of Green and Sustainable Synthetic Routes for Adamantyl-Phenols

The traditional synthesis of adamantyl-phenols often involves multi-step procedures that may utilize harsh reagents and generate significant waste. Future research will increasingly focus on the development of environmentally benign and economically viable synthetic strategies. This aligns with the broader principles of green chemistry, which emphasize waste reduction, the use of renewable feedstocks, and energy efficiency. researchgate.net

Key areas of investigation will likely include:

Catalytic Alkylation: Exploring novel catalytic systems for the direct alkylation of phenols with adamantyl sources. This could involve the use of solid acid catalysts, zeolites, or metal-organic frameworks (MOFs) to improve selectivity and facilitate catalyst recycling, thereby minimizing waste.

One-Pot Syntheses: Designing one-pot reaction sequences that combine multiple synthetic steps without the need for isolating intermediates. rsc.org This approach can significantly reduce solvent usage and purification steps, leading to a more sustainable process. rsc.org

Renewable Feedstocks: Investigating the use of bio-based starting materials for the synthesis of the phenol (B47542) or adamantyl moieties. Lignin, an abundant biopolymer, is a promising renewable source of aromatic compounds. kit.edu

Alternative Energy Sources: Utilizing alternative energy sources such as microwave irradiation or ultrasonication to accelerate reaction rates and potentially reduce energy consumption compared to conventional heating methods.

The development of these green synthetic routes will be crucial for the large-scale and sustainable production of adamantyl-phenols for various applications.

Rational Design of Next-Generation Catalysts Utilizing Adamantyl-Phenol Ligands

The sterically demanding nature of the adamantyl group makes 2-Adamantyl-4-tert-butylphenol an attractive ligand precursor for catalysis. mdpi.com Ligands play a critical role in determining the activity, selectivity, and stability of homogeneous catalysts. nih.gov The rational design of next-generation catalysts incorporating adamantyl-phenol ligands is a promising area of research.

Future efforts in this domain will likely focus on:

Fine-Tuning Steric and Electronic Properties: Systematically modifying the adamantyl-phenol structure to fine-tune the steric and electronic environment around the metal center. nih.gov This can be achieved by introducing different substituents on the phenol ring or by altering the adamantyl cage itself.

Asymmetric Catalysis: Developing chiral versions of adamantyl-phenol ligands for use in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is of particular importance in the pharmaceutical industry.

Polymerization Catalysis: Designing catalysts for stereocontrolled polymerization reactions, where the bulky ligand can influence the polymer's microstructure and properties.

Computational Modeling: Employing computational tools, such as density functional theory (DFT), to predict the performance of new catalyst designs and to gain a deeper understanding of reaction mechanisms at a molecular level. researchgate.net

By combining synthetic chemistry with computational modeling, researchers can accelerate the discovery and optimization of highly efficient and selective catalysts for a wide range of chemical transformations.

Tailored Synthesis of Materials with Precisely Controlled Redox and Steric Properties

The unique combination of a redox-active phenol group and bulky substituents in this compound makes it an excellent building block for advanced materials with precisely controlled properties. researchgate.netnih.gov The antioxidant properties of hindered phenols are well-established and arise from their ability to scavenge free radicals. nih.gov

Future research in materials science will likely explore:

Redox-Active Polymers: Incorporating adamantyl-phenol units into polymer backbones to create materials with tunable redox properties. These materials could find applications in organic electronics, sensors, and as stabilizers for other polymers.

Porous Materials: Utilizing adamantyl-phenols as building blocks for the synthesis of porous materials, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The inherent bulkiness of the adamantyl group can help to create robust frameworks with high surface areas for applications in gas storage and separation.

Supramolecular Assemblies: Exploiting non-covalent interactions to construct well-defined supramolecular structures. The shape and size of the adamantyl group can be used to direct the self-assembly of complex architectures with unique functions.

The ability to tailor the steric and redox properties at the molecular level will enable the creation of novel materials with advanced functionalities for a variety of technological applications.

Deeper Mechanistic Understanding of Complex Chemical and Biological Transformations Involving Adamantyl-Phenols

A thorough understanding of the mechanisms by which adamantyl-phenols participate in chemical and biological processes is essential for their effective application. nih.gov While the antioxidant properties of hindered phenols are generally understood to involve hydrogen atom transfer to radical species, the specific roles of the adamantyl and tert-butyl groups in modulating this reactivity require further investigation. nih.gov

Future research should focus on:

Kinetic and Thermodynamic Studies: Performing detailed kinetic and thermodynamic studies to quantify the reactivity of adamantyl-phenols in various chemical reactions. This includes determining rate constants, activation energies, and bond dissociation energies.

Spectroscopic and Computational Analysis: Employing advanced spectroscopic techniques, such as transient absorption spectroscopy, in combination with computational modeling to identify and characterize reaction intermediates and transition states. nih.gov

Biological Activity: Investigating the mechanisms of action in biological systems. While some studies have explored the bioactivities of related compounds like 2,4-di-tert-butylphenol (B135424), the specific interactions of this compound with biological targets remain largely unexplored. nih.govnih.govresearchgate.net

A deeper mechanistic understanding will not only provide fundamental insights into the behavior of these molecules but also guide the design of improved antioxidants, catalysts, and bioactive compounds. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Adamantyl-4-tert-butylphenol, and how is purity confirmed?

  • Methodological Answer : The compound is typically synthesized via Friedel-Crafts alkylation, where 1-adamantanol reacts with 4-tert-butylphenol in the presence of a Lewis acid catalyst (e.g., AlCl₃) under inert conditions. Post-synthesis, purity is confirmed using ¹H/¹³C NMR to verify adamantyl and tert-butyl group integration and coupling patterns. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and differential scanning calorimetry (DSC) for melting point validation (e.g., 128–130°C) are recommended .

Q. What are the primary applications of this compound in organic synthesis?

  • Methodological Answer : This compound serves as a precursor for synthesizing sterically hindered ligands and catalysts. For example:

  • Thiophenol derivatives : React with Lawesson’s reagent to produce 2-Adamantyl-4-tert-butylthiophenol, a ligand for transition-metal complexes.
  • Chromium(III) complexes : Used in asymmetric Diels-Alder reactions; the adamantyl group enhances steric bulk, improving enantioselectivity.
  • Aldehyde intermediates : Condensation with urotropin yields substituted benzaldehydes for further functionalization .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Due to its WGK 3 classification (high aquatic toxicity), use N95 masks , nitrile gloves, and fume hoods to prevent inhalation/contact. Waste must be segregated in labeled containers for incineration. Monitor for STOT-SE 3 effects (respiratory irritation) via workplace air sampling and periodic health checks .

Advanced Research Questions

Q. How does the adamantyl moiety influence the catalytic activity of metal complexes derived from this compound?

  • Methodological Answer : The adamantyl group imposes steric hindrance , which stabilizes metal centers (e.g., Cr³⁺) by preventing ligand dissociation and controlling substrate approach. To quantify this:

  • Perform X-ray crystallography on the metal complex to determine coordination geometry.
  • Compare enantiomeric excess (ee) in Diels-Alder reactions using adamantyl vs. non-adamantyl analogs.
  • Conduct DFT calculations to map steric/electronic contributions to transition-state stabilization .

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting points, spectral signatures)?

  • Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. To address this:

  • Reproduce synthesis under strictly anhydrous conditions to exclude hydrate formation.
  • Use DSC/TGA to identify polymorph transitions and confirm melting points.
  • Cross-validate IR and NMR spectra with computational simulations (e.g., Gaussian software) to assign peaks accurately .

Q. What mechanistic insights explain the compound’s reactivity in radical scavenging or polymerization inhibition?

  • Methodological Answer : The phenolic -OH group donates hydrogen atoms to quench radicals. To study this:

  • Conduct EPR spectroscopy with TEMPO radicals to measure quenching efficiency.
  • Perform kinetic studies under varying O₂ concentrations to assess antioxidative capacity.
  • Compare with derivatives lacking tert-butyl groups to isolate steric vs. electronic effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.